In Vitro Mechanism of Action and Reactivity Profiling of 1-(5-Fluoro-2-propoxyphenyl)ethanone
In Vitro Mechanism of Action and Reactivity Profiling of 1-(5-Fluoro-2-propoxyphenyl)ethanone
Executive Summary As drug discovery pipelines increasingly rely on halogenated pharmacophores to tune physicochemical properties, understanding the in vitro behavior of fluorinated intermediates is critical. 1-(5-Fluoro-2-propoxyphenyl)ethanone (CAS: 127980-12-5; EVT-3233001) is a specialized aromatic ketone utilized extensively as a building block in medicinal chemistry and biological research[1]. This whitepaper provides an in-depth, mechanistic analysis of its in vitro pharmacological profiling, focusing on its molecular architecture, metabolic stability, and potential for electrophilic stress.
Molecular Architecture & Reactivity Rationale
The in vitro mechanism of action of 1-(5-Fluoro-2-propoxyphenyl)ethanone is dictated by its tripartite structural motifs: the aromatic core, the propoxy substituent, and the acetyl group[2].
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The 5-Fluoro Substitution (Metabolic Shielding): The strategic placement of the fluorine atom at the 5-position (para to the propoxy group) is a deliberate bioisosteric design[2]. In unfluorinated analogs, the para-position is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. By substituting hydrogen (van der Waals radius 1.20 Å) with the highly electronegative fluorine (1.47 Å), we block this metabolically labile site without introducing significant steric clash, thereby enhancing the compound's metabolic stability[3][4]. Furthermore, the strong C–F bond alters the electron density of the aromatic ring, modulating the pKa of proximal functionalities and influencing overall lipophilicity[5].
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The 2-Propoxy Group: This ether linkage enhances the lipophilicity of the molecule, promoting passive membrane permeation in cellular assays[2].
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The Ethanone (Ketone) Moiety: The carbonyl group serves as a critical hydrogen bond acceptor for target enzyme engagement[2]. However, in biochemical contexts, ketones can also act as sites for enzymatic reduction (via carbonyl reductases) or act as soft electrophiles, necessitating rigorous in vitro toxicity screening.
Mechanistic Pathways: Metabolism and Electrophilic Stress
When evaluating a fluorinated ketone intermediate in vitro, we must investigate two primary mechanistic axes: Phase I Metabolic Clearance and Reactive Metabolite Formation .
Phase I Metabolism & CYP450 Interaction
Fluorinated compounds frequently exhibit altered binding affinities to CYP enzymes[3]. 1-(5-Fluoro-2-propoxyphenyl)ethanone may act as a competitive inhibitor or a substrate for specific isoforms (e.g., CYP2D6 or CYP3A4). While the 5-fluoro group blocks para-hydroxylation, the molecule may still undergo O-dealkylation at the propoxy chain or reduction of the ketone.
Electrophilic Stress & GSH Trapping
A major cause of idiosyncratic drug toxicity is the bioactivation of aromatic compounds into short-lived, reactive electrophilic intermediates[6][7]. These species can covalently bind to nucleophilic residues on cellular proteins, triggering the Nrf2/ARE oxidative stress pathway. To de-risk this intermediate, we utilize Glutathione (GSH) trapping assays. GSH acts as a surrogate nucleophile in vitro; if the compound forms a reactive metabolite, it will covalently bind to the thiol sulfur of GSH, forming a stable adduct detectable by mass spectrometry[6][8].
In vitro metabolic and signaling pathways of 1-(5-Fluoro-2-propoxyphenyl)ethanone.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that prove the assay's functional baseline regardless of the test compound's performance.
Protocol A: High-Throughput CYP450 Inhibition Assay (Fluorometric)
Causality: Fluorogenic substrates are utilized because their cleavage by specific CYP isoforms yields a highly fluorescent product, allowing for rapid, continuous kinetic readouts of enzyme inhibition.
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Preparation: Seed human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
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Compound Addition: Dispense 1-(5-Fluoro-2-propoxyphenyl)ethanone in a 7-point concentration gradient (0.1 µM to 100 µM) using an acoustic dispenser to minimize DMSO carryover (<0.5% final).
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Control Implementation: Add Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) to designated wells as positive controls. Add DMSO-only wells as negative controls.
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Initiation: Add the isoform-specific fluorogenic substrate (e.g., BFC for CYP3A4) and 1 mM NADPH to initiate the reaction.
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Readout & Validation: Incubate at 37°C for 20 minutes and read fluorescence (Ex/Em specific to substrate). Validation Checkpoint: Calculate the Z'-factor between the positive and negative control wells. The assay is only validated if Z' > 0.5, proving sufficient dynamic range.
Protocol B: In Vitro Covalent Binding Assay (Isotope-Labeled GSH Trapping)
Causality: Reactive metabolites have extremely short half-lives[8]. We utilize a 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., 13C/15N-GSH) to trap these electrophiles. This specific isotopic ratio prevents false positives caused by endogenous matrix interference[8].
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Incubation: Incubate 10 µM of the test compound with human liver microsomes (1 mg/mL), 1 mM NADPH, and a 5 mM equimolar mixture of GSH and isotope-labeled GSH in phosphate buffer (pH 7.4) for 60 minutes at 37°C[8].
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Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
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LC-MS/MS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)[8].
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Validation Checkpoint: Acetaminophen is run in parallel as a positive control. The system is validated when the mass spectrometer successfully detects the known quinone imine-GSH adduct of acetaminophen as a distinct doublet peak (Δ3 Da mass difference)[8]. If the test compound forms a reactive metabolite, it must also display this characteristic isotopic doublet to be confirmed as a true adduct[8].
Quantitative Data Summary
The following table summarizes the expected in vitro benchmark parameters for 1-(5-Fluoro-2-propoxyphenyl)ethanone, illustrating how its structural features translate into measurable pharmacokinetic data.
Table 1: In Vitro Pharmacological and Metabolic Profiling Summary
| Assay Category | Parameter | Benchmark Result (Hypothetical) | Mechanistic Interpretation |
| Phase I Metabolism | CYP3A4 IC50 | > 50 µM | Low risk of competitive CYP3A4 inhibition; weak binding affinity. |
| Phase I Metabolism | CYP2D6 IC50 | 12.5 µM | Moderate interaction; typical for lipophilic, fluorinated aromatics. |
| Metabolic Stability | Intrinsic Clearance (CLint) | 35 µL/min/mg | Moderate hepatic extraction; metabolic half-life is extended due to the 5-fluoro substitution blocking para-hydroxylation. |
| Reactive Metabolites | GSH Adduct Formation | Below Limit of Detection | The ketone/aromatic system does not undergo significant bioactivation into electrophilic species in vitro. |
References
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O'Hagan, D. (2008). "The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry. Available at:[Link]
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at:[Link]
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Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. Available at:[Link]
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Muller, K., et al. (2007). "The Many Roles for Fluorine in Medicinal Chemistry." Science. Available at:[Link]
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Huang, K., et al. (2015). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry." Chemical Research in Toxicology. Available at:[Link]
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Eurofins Discovery. "Reactive metabolite (glutathione trapping (GSH), liver microsomes, human)." Eurofins Catalog. Available at:[Link]
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